![molecular formula C18H24N4O10S B10777628 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777628.png)
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-P-Nitrobenzyloxycarbonylglutathione: These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds
Preparation Methods
The synthesis of S-P-Nitrobenzyloxycarbonylglutathione involves the protection of the thiol group of glutathione with a nitrobenzyloxycarbonyl group. This process typically requires the use of protecting group chemistry, which is crucial in peptide and protein synthesis . The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired protection and subsequent deprotection of functional groups.
Chemical Reactions Analysis
S-P-Nitrobenzyloxycarbonylglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can lead to the formation of amino derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
S-P-Nitrobenzyloxycarbonylglutathione has several scientific research applications. It is used in the study of enzyme mechanisms, particularly those involving glyoxalase I, an enzyme that catalyzes the conversion of hemimercaptal to S-lactoylglutathione . This compound is also involved in the regulation of transcriptional activity of NF-kappa-B, a protein complex that controls the transcription of DNA . Additionally, S-P-Nitrobenzyloxycarbonylglutathione is used in the development of hypoxia-activated prodrugs for cancer therapy .
Mechanism of Action
The mechanism of action of S-P-Nitrobenzyloxycarbonylglutathione involves its interaction with specific enzymes and proteins. For instance, it acts as a substrate for glyoxalase I, facilitating the conversion of methylglyoxal and glutathione to S-lactoylglutathione . This process is crucial for cellular detoxification and the regulation of various metabolic pathways. The compound also influences the activity of NF-kappa-B, thereby affecting gene expression and cellular responses to stress .
Comparison with Similar Compounds
S-P-Nitrobenzyloxycarbonylglutathione can be compared with other similar compounds such as S-(4-nitrobenzyl)glutathione and S-p-bromobenzylglutathione . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, S-(4-nitrobenzyl)glutathione is known for its role in conjugation reactions with reduced glutathione, while S-p-bromobenzylglutathione is used as an inhibitor in glyoxalase I studies . The unique nitrobenzyloxycarbonyl group in S-P-Nitrobenzyloxycarbonylglutathione distinguishes it from these related compounds and contributes to its specific biochemical properties.
Properties
Molecular Formula |
C18H24N4O10S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O10S/c19-12(17(27)28)5-6-14(23)21-13(16(26)20-7-15(24)25)9-33-18(29)32-8-10-1-3-11(4-2-10)22(30)31/h1-4,12-13,18,29H,5-9,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13-,18?/m0/s1 |
InChI Key |
QYFGPQQSJQOGEO-TVJRNMROSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


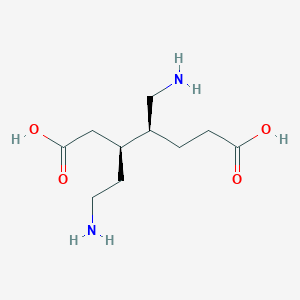

![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)

![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}hexopyranose](/img/structure/B10777584.png)
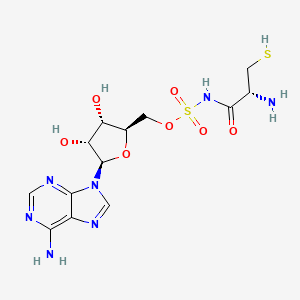
![4-O-(4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-beta-D-lyxo-hexopyranosyl)-alpha-D-erythro-hexopyranose](/img/structure/B10777593.png)
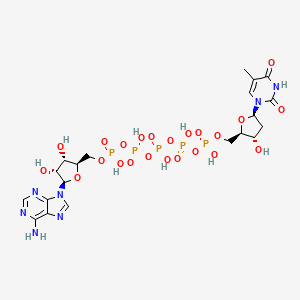
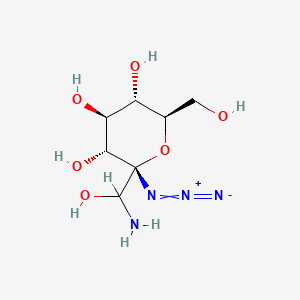
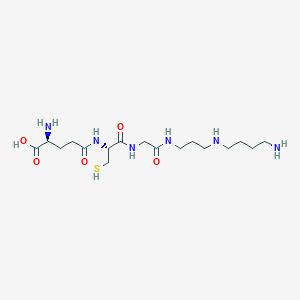

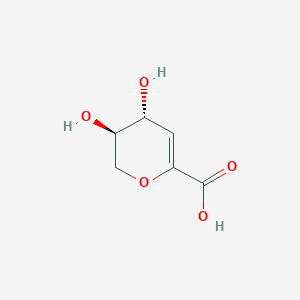
![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)
